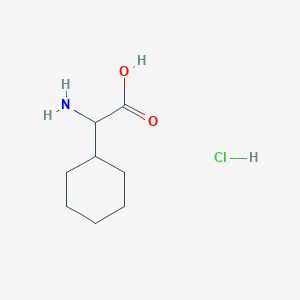![molecular formula C20H22O6 B2513867 6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol CAS No. 389573-12-0](/img/structure/B2513867.png)
6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol
Descripción general
Descripción
6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "GBL" and has been studied extensively for its ability to modulate various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Lignin Model Compounds
The study by T. Yokoyama (2015) investigates the acidolysis of non-phenolic β-O-4-type lignin model compounds. It emphasizes the difference in the reaction mechanisms of compounds with a C6-C2 structure compared to those with a C6-C3 structure, highlighting the importance of the γ-hydroxymethyl group. The research provides insight into the hydride transfer mechanism and the formation of enol ether compounds, which are relevant for understanding the chemical behavior of lignin and its model compounds under different conditions T. Yokoyama (2015).
Amyloid Imaging in Alzheimer's Disease
A. Nordberg's papers (2007) explore the development of amyloid imaging ligands like 18F-FDDNP and 11C-PIB for in vivo measurement of amyloid in Alzheimer's disease patients' brains. The findings indicate a distinct retention of PIB in mild patients compared to controls and provide insights into the potential of PET amyloid imaging in early detection and evaluation of anti-amyloid therapies for Alzheimer's disease A. Nordberg (2007) & A. Nordberg (2007).
5-Hydroxymethylfurfural in Organic Synthesis
The papers by Weigang Fan et al. (2019) and V. M. Chernyshev et al. (2017) review the applications of 5-Hydroxymethylfurfural (5-HMF) in the production of value-added chemicals, materials, and biofuels. 5-HMF is highlighted as a significant platform chemical derived from biomass, indicating its potential as an alternative feedstock for the chemical industry to replace non-renewable hydrocarbon sources. The research underscores 5-HMF's role in the synthesis of a wide range of chemicals and its importance in sustainable chemistry Weigang Fan et al. (2019) & V. M. Chernyshev et al. (2017).
1,2-Oxazines and 1,2-Benzoxazines Synthesis
The chapter by M. Sainsbury (1991) focuses on the synthesis and importance of 1,2-oxazines, 1,2 benzoxazines, and related compounds. It discusses various synthesis methods and their applications, emphasizing the compounds' significance in chemistry and their potential as electrophiles and chiral synthons. The comprehensive review underlines the relevance of these compounds in synthetic chemistry M. Sainsbury (1991).
6H-Benzo[c]chromen-6-ones in Synthesis
Ofentse Mazimba's reviews (2016) highlight the synthesis of 6H-Benzo[c]chromen-6-ones, compounds with considerable pharmacological importance and relevance as core structures in secondary metabolites. The reviews discuss various synthetic procedures and the importance of these compounds in the pharmaceutical industry, showcasing their utility in creating structurally diverse compounds with unique biological properties Ofentse Mazimba (2016) & Ofentse Mazimba (2016).
Propiedades
IUPAC Name |
6-[4-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-11(3-13-5-17-19(7-15(13)21)25-9-23-17)12(2)4-14-6-18-20(8-16(14)22)26-10-24-18/h5-8,11-12,21-22H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGQRUQCHRFZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1O)OCO2)C(C)CC3=CC4=C(C=C3O)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75277304 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2513785.png)


![2,5-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)furan-3-carboxamide](/img/structure/B2513792.png)
![1-Benzyl-3-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2513794.png)
![4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2513796.png)

![N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513799.png)


![Methyl 2-[6-methoxy-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513803.png)
![6-chloro-N-[1-(oxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2513804.png)
![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2513806.png)
